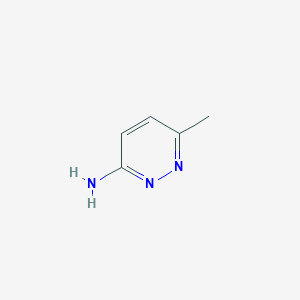

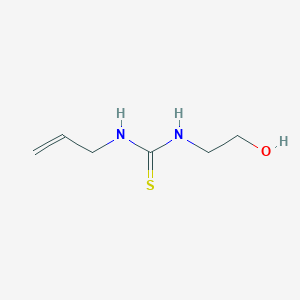

1-烯丙基-3-(2-羟乙基)-2-硫脲

描述

1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a derivative of thiourea, a compound that contains both a thiocarbonyl group and an amine group. Thiourea derivatives are known for their versatile applications in various fields, including organic synthesis, material sciences, and biomedical research. They are particularly significant as ligands due to their ability to coordinate with metals, which makes them useful in the synthesis of pharmaceuticals and agrochemical ingredients . The presence of the allyl group suggests potential reactivity through various organic transformations, and the hydroxyethyl substitution may confer additional properties such as solubility or reactivity .

Synthesis Analysis

The synthesis of 1-allyl-3-(2-hydroxyethyl)-2-thiourea and related compounds typically involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-allyl-3-(2-chlorobenzoyl)thiourea through a modified Schotten-Baumann reaction . Another example is the synthesis of thiourea derivatives by reacting allyl isothiocyanate with different pyridyl-formic acids . These methods highlight the versatility of thiourea derivatives in chemical synthesis and their potential for further functionalization.

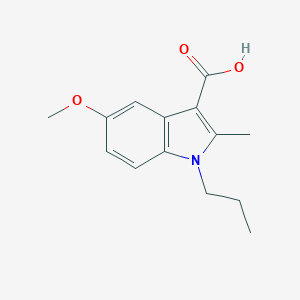

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of multiple binding sites, which allows for a flexible coordination with transition metals . The structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a related compound, was elucidated using spectroscopic methods and showed a syn-anti-configuration around the sulfur atom . This configuration is likely to be relevant for other thiourea derivatives, including 1-allyl-3-(2-hydroxyethyl)-2-thiourea.

Chemical Reactions Analysis

Thiourea derivatives are known to participate in various chemical reactions due to their reactive functional groups. They can act as ligands in complexation reactions with metals, forming complexes with different stoichiometries and coordination geometries . The reactivity of the acyl thiourea derivatives has been exploited in organic transformations to access heterocyclic cores, which are important scaffolds in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For instance, the presence of the allyl group can affect the compound's reactivity and its ability to participate in further chemical transformations . The hydroxyethyl group may impact the solubility and hydrogen bonding capacity of the compound. Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their purity . Additionally, crystallographic studies have revealed the importance of hydrogen bonding and stacking interactions in the solid-state self-organization of thiourea derivatives .

科学研究应用

杂环化合物的合成和溴化

化合物“1-烯丙基-3-(2-羟乙基)-2-硫脲”已被用于合成和溴化1-烯丙基-3-(2-羟乙基)-1H,3H-喹唑啉-2,4-二酮 . 对3-(2-羟乙基)-1H,3H-喹唑啉-2,4-二酮的烷基化及其1-烯丙基衍生物的后续溴化进行了研究 . 该研究有助于了解烯丙基取代的4-羟基-2-喹诺酮及其与溴化剂反应的密切相关结构的性质 .

化学性质和储存

“1-烯丙基-3-(2-羟乙基)硫脲”的分子量为160.24,其线性式为C6H12N2OS . 它储存在阴凉处,密封在干燥的地方,室温下保存 .

提取和分离

离子液体(ILs),“1-烯丙基-3-(2-羟乙基)-2-硫脲”可能就是其中的一部分,已被广泛应用于提取和分离 . ILs 是天然产物的很有前景的提取溶剂 .

有机合成

ILs 也用于有机合成 . ILs 的独特性质,如低挥发性、宽液体范围和溶解多种有机和无机材料的能力,使其成为有机合成的理想选择 .

色谱分析

安全和危害

The safety information for 1-Allyl-3-(2-hydroxyethyl)thiourea includes several hazard statements such as H315-H319-H335 . Precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

属性

IUPAC Name |

1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVPNTYTOUGMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059324 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105-81-7 | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary focus of the research presented in this paper?

A1: The research focuses on synthesizing and characterizing new Pd(II) and Pt(II) complexes containing 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a ligand. The study investigates the structure of these complexes, their interaction with DNA, and their potential genotoxicity. The researchers synthesized the complexes and utilized various spectroscopic techniques (IR, 1H NMR, 13C NMR) to confirm their structures [].

Q2: What insights does the study provide into the interaction between the synthesized complexes and DNA?

A2: The researchers employed molecular docking studies to predict the binding mode of the complexes with DNA. The study suggests that these complexes could potentially interact with DNA through intercalation, a mechanism commonly observed with various DNA-targeting drugs []. Further experimental validation, such as DNA binding assays, would be needed to confirm these interactions.

Q3: What is the significance of studying the genotoxic activity of these new Pd(II) and Pt(II) complexes?

A3: Understanding the potential genotoxicity of new metal complexes, especially those containing transition metals like palladium and platinum, is crucial for assessing their safety and suitability for further development as potential therapeutic agents []. This study contributes to the knowledge base for developing safer metal-based drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)